molecular formula C15H10O6 B1238576 5,7,2',3'-Tetrahydroxyflavone CAS No. 74805-70-2

5,7,2',3'-Tetrahydroxyflavone

Cat. No. B1238576
CAS RN: 74805-70-2
M. Wt: 286.24 g/mol
InChI Key: STAGATUVRDVEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7,2',3'-Tetrahydroxyflavone is a natural product found in Scutellaria baicalensis with data available.

Scientific Research Applications

DNA Interaction and Therapeutic Potential

5,7,2',3'-Tetrahydroxyflavone and related flavonoids, like Fisetin and Quercetin, have shown potential as therapeutic drugs for a variety of diseases including cardiovascular disease, hypertension, and cancer. Their interactions with DNA have been extensively studied, revealing that these flavonoids can induce unusual DNA structures and have intrinsic fluorescence properties, which are significant for their interactions with macromolecular targets (Sengupta et al., 2014).

Antibacterial Properties

Flavonoids closely related to 5,7,2',3'-Tetrahydroxyflavone have demonstrated antibacterial activity against a range of pathogens, such as Salmonella typii and Staphylococcus aureus. This suggests their potential application in developing antibacterial agents (Edewor & Olajire, 2011).

Interaction with Human Serum Albumin

The binding mechanism of similar flavonoids to human serum albumin (HSA) has been studied to understand their pharmacology. These interactions are mainly stabilized by electrostatic and ionic forces, which are crucial for their bioavailability and therapeutic effects (Ma, Wang, & Xie, 2012).

Antioxidant Properties

Flavonoids like 5,6,7,8-Tetrahydroxyflavone, which share structural similarities with 5,7,2',3'-Tetrahydroxyflavone, have been shown to possess strong antioxidant properties. This suggests the potential of 5,7,2',3'-Tetrahydroxyflavone in oxidative stress-related therapeutic applications (Jing, Ma, Fan, & Jia, 2017).

Anti-inflammatory Effects

Compounds closely related to 5,7,2',3'-Tetrahydroxyflavone have exhibited potent anti-inflammatory activity, indicating their potential use in treating inflammation-related disorders (Fang, Hsu, & Yen, 2008).

properties

CAS RN

74805-70-2

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

2-(2,3-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C15H10O6/c16-7-4-10(18)14-11(19)6-12(21-13(14)5-7)8-2-1-3-9(17)15(8)20/h1-6,16-18,20H

InChI Key

STAGATUVRDVEAT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O

Other CAS RN

74805-70-2

synonyms

5,7,2',3'-tetrahydroxyflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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